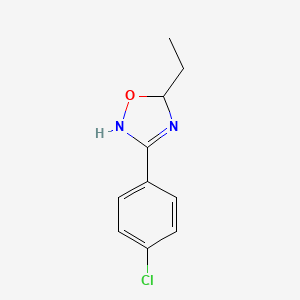
1,2,4-Oxadiazole, 3-(4-chlorophenyl)-5-ethyl-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole exerts its effects is related to its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxadiazole ring.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-isopropyl-4,5-dihydro-1,2,4-oxadiazole
Uniqueness
3-(4-Chlorophenyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole is unique due to its specific substituent pattern, which can influence its physical, chemical, and biological properties. The presence of the ethyl group at the 5-position and the 4-chlorophenyl group at the 3-position can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
61477-43-8 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H11ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
LBCUISTYDXONFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=C(NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















